molecular formula C10H6N2O5 B187474 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid CAS No. 199601-80-4

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No.: B187474
CAS No.: 199601-80-4
M. Wt: 234.16 g/mol
InChI Key: UADDGBIOHFWIDV-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H6N2O5 It is an isoxazole derivative, characterized by the presence of a nitrophenyl group at the 5-position and a carboxylic acid group at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the isoxazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole-3-carboxylic acid: Lacks the nitro group, resulting in different chemical and biological properties.

    5-(4-Nitrophenyl)isoxazole-3-carboxylic acid: Similar structure but with the nitro group at the 4-position, leading to variations in reactivity and applications.

Uniqueness

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-(3-nitrophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADDGBIOHFWIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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